Chemical structure and properties of 1-(4-Methoxy-2-nitrophenyl)piperidine
Chemical structure and properties of 1-(4-Methoxy-2-nitrophenyl)piperidine
This document serves as a comprehensive technical guide on 1-(4-Methoxy-2-nitrophenyl)piperidine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. It details the molecule's structural characteristics, physicochemical properties, established synthesis protocols, and safety considerations. Furthermore, it explores the compound's utility as a versatile intermediate in drug discovery, providing a foundation for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Profile
1-(4-Methoxy-2-nitrophenyl)piperidine, with the molecular formula C12H16N2O3, is an organic compound featuring a piperidine ring N-substituted with a 2-nitro-4-methoxyphenyl group.[1] The interplay between the electron-donating methoxy group (-OCH3) and the potent electron-withdrawing nitro group (-NO2) on the aromatic ring significantly influences the molecule's electronic properties and reactivity.[1]
Caption: Chemical structure of 1-(4-Methoxy-2-nitrophenyl)piperidine.
Physicochemical Data Summary
The key properties of the compound are summarized below. This data is critical for designing experimental conditions, predicting solubility, and assessing its potential as a drug candidate.
| Property | Value | Source(s) |
| Molecular Formula | C12H16N2O3 | [1] |
| Molecular Weight | 236.27 g/mol | |
| CAS Number | 118450-89-8 | [1] |
| Appearance | Yellow solid | [2] |
| Purity | ≥ 99% (typical commercial) | |
| Storage Temperature | 2-8 °C | |
| Polarity | Moderate to high polarity | [1] |
Synthesis and Purification
The primary route for synthesizing 1-(4-Methoxy-2-nitrophenyl)piperidine is through a nucleophilic aromatic substitution (SNAAr) reaction. This method is highly effective due to the activation of the aromatic ring by the ortho-positioned nitro group.
Synthetic Workflow Overview
The overall process involves the reaction of a halo-nitroaromatic precursor with piperidine, followed by a standard aqueous work-up and purification, typically by column chromatography.
Caption: General workflow for the synthesis and purification process.
Detailed Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound. The rationale behind key steps is provided to ensure methodological integrity and reproducibility.
Materials:
-
1-Chloro-4-methoxy-2-nitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine 1-chloro-4-methoxy-2-nitrobenzene (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Expertise & Experience: Using an inert atmosphere and anhydrous conditions prevents unwanted side reactions with moisture. K₂CO₃ is a mild base sufficient to neutralize the HCl generated in situ, driving the reaction to completion.[3] DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the S_NAr mechanism.
-
-
Nucleophile Addition: Add piperidine (1.2-1.5 eq.) to the stirring suspension.
-
Expertise & Experience: A slight excess of the amine nucleophile ensures the complete consumption of the electrophilic starting material.
-
-
Reaction Execution: Heat the mixture to approximately 80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-18 hours.[3]
-
Trustworthiness: TLC is a critical self-validating step. By comparing the reaction mixture to spots of the starting materials, one can visually confirm the formation of a new, more nonpolar product and the disappearance of the limiting reagent.
-
-
Work-up and Extraction: a. Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with ethyl acetate. c. Combine the organic extracts and wash with brine.
-
Expertise & Experience: The brine wash helps to remove residual DMF and water from the organic layer, improving the efficiency of the drying step. d. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution system such as Hexanes/Ethyl Acetate.
Spectroscopic Characterization
Confirmation of the compound's identity and purity is achieved through a combination of spectroscopic methods. The data presented here are typical expected values based on the structure and published data for analogous compounds.[4][5][6]
¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Structural Assignment |
| ¹H NMR | ~7.1 - 7.4 | Aromatic protons (CH) |
| ~3.85 | Methoxy protons (-OCH₃) | |
| ~3.0 - 3.2 | Piperidine protons adjacent to N (-N-CH₂ -) | |
| ~1.6 - 1.8 | Remaining piperidine protons (-CH₂-CH₂ -CH₂-) | |
| ¹³C NMR | ~150 - 160 | Aromatic C-O and C-N |
| ~110 - 140 | Aromatic C-H and C-NO₂ | |
| ~56 | Methoxy carbon (-O CH₃) | |
| ~52 | Piperidine carbons adjacent to N (-N-C H₂-) | |
| ~24 - 26 | Remaining piperidine carbons |
Applications in Drug Discovery
Piperidine and its derivatives are among the most important heterocyclic scaffolds in modern medicinal chemistry, present in numerous approved pharmaceuticals.[7][8][9][10] 1-(4-Methoxy-2-nitrophenyl)piperidine is not an end-product therapeutic but rather a valuable intermediate for building more complex molecules.
Gateway to Functionalized Amines
A key transformation is the reduction of the nitro group to a primary amine. This unlocks a vast potential for subsequent chemical modifications.
Caption: Role as a key intermediate in the generation of compound libraries.
The resulting aniline derivative is a versatile precursor for creating libraries of compounds through reactions like amide bond formation, sulfonylation, and further alkylations. These libraries can be screened for a wide range of biological activities, including anticancer, antiviral, and CNS-modulating effects.[8][9]
Safety and Handling
As with all laboratory chemicals, 1-(4-Methoxy-2-nitrophenyl)piperidine should be handled with appropriate care.[11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[13]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[11][12][14]
-
First Aid:
This guide provides a foundational understanding of 1-(4-Methoxy-2-nitrophenyl)piperidine, highlighting its synthesis, properties, and strategic importance. The methodologies and data presented are intended to support and facilitate further research and development in the chemical and pharmaceutical sciences.
References
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Retrieved March 7, 2024, from [Link]
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Sutton, T. M., et al. (2023). Synthesis of Novel Adducts of 1,4-Dimethoxy-2,5-dinitrobenzene. Molbank, 2023(4), M1744. Retrieved March 7, 2024, from [Link]
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Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(12), 1573. Retrieved March 7, 2024, from [Link]
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Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. Retrieved March 7, 2024, from [Link]
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1-(4-methoxy-2-nitrophenyl)-4-[4-(phenoxymethyl)benzoyl]piperazine. Chemspace. Retrieved March 7, 2024, from [Link]
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Banks, H. D. (1992). Piperidine Synthesis. DEFENSE TECHNICAL INFORMATION CENTER. Retrieved March 7, 2024, from [Link]
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Piperidine synthesis. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
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Piperidine, 1-(2-methoxy-4-nitrophenyl)- [13C NMR]. SpectraBase. Retrieved March 7, 2024, from [Link]
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Grove, J. A., et al. (2012). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 89(10), 1330-1331. Retrieved March 7, 2024, from [Link]
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Ghammamy, S., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Oriental Journal of Chemistry, 32(3), 1541-1554. Retrieved March 7, 2024, from [Link]
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